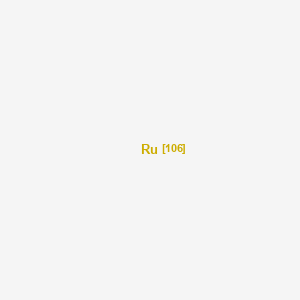
Ruthenium-106
Descripción general
Descripción
Ruthenium-106, also known as this compound, is a useful research compound. Its molecular formula is Ru and its molecular weight is 105.90733 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Isotopes - Radioisotopes - Ruthenium Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
1.1 Brachytherapy for Uveal Melanoma
Ruthenium-106 is primarily used in brachytherapy, a form of radiation therapy where a radioactive source is placed close to or inside the tumor. It has shown promising results in treating uveal melanoma, a type of eye cancer.
- Case Study: Efficacy in Uveal Melanoma
- A study involving 19 patients treated with Ru-106 plaque brachytherapy reported an 89% local control rate after a median follow-up of 61.5 months. The prescribed dose was 70 Gy to the tumor apex, with significant reductions in tumor size observed post-treatment .
-
Table 1: Patient Outcomes from Ru-106 Brachytherapy
Parameter Value Median Tumor Diameter 9.7 mm Median Tumor Thickness 4.4 mm Local Control Rate 89% Radiation-Induced Complications Cataracts (3 cases), Vitreal hemorrhage (2 cases)
1.2 Treatment of Circumscribed Choroidal Hemangiomas
Another application of Ru-106 is in the treatment of circumscribed choroidal hemangiomas (CCH). A retrospective study showed that patients treated with Ru-106 brachytherapy experienced significant improvements in visual acuity and tumor reduction.
- Case Study: CCH Treatment Outcomes
- In a study involving seven patients, the mean tumor height decreased from 4.76 mm to 1.70 mm after treatment, with all patients showing improvement in best corrected visual acuity (BCVA) .
-
Table 2: CCH Treatment Results
Parameter Pre-Treatment Post-Treatment Mean Tumor Height 4.76 mm 1.70 mm Mean BCVA Improvement Not specified Significant improvement
Industrial Applications
2.1 Nuclear Energy and Hydrogen Production
This compound has potential applications in nuclear energy processes, particularly in hydrogen production through nuclear heat.
- Synergistic Hydrogen Production
- Research indicates that Ru-106 can be utilized in high-temperature steam electrolysis and reforming processes to efficiently produce hydrogen while minimizing carbon emissions .
-
Table 3: Hydrogen Production Processes Involving Ru-106
Process Type Description High Temperature Steam Electrolysis Utilizes nuclear heat for efficient hydrogen production Steam-Methane Reforming Combines fossil fuel and nuclear heat for hydrogen generation
Environmental Remediation
This compound's properties have also been studied concerning environmental remediation, especially following nuclear incidents like Fukushima.
Propiedades
Número CAS |
13967-48-1 |
|---|---|
Fórmula molecular |
Ru |
Peso molecular |
105.90733 g/mol |
Nombre IUPAC |
ruthenium-106 |
InChI |
InChI=1S/Ru/i1+5 |
Clave InChI |
KJTLSVCANCCWHF-BKFZFHPZSA-N |
SMILES |
[Ru] |
SMILES isomérico |
[106Ru] |
SMILES canónico |
[Ru] |
Sinónimos |
106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














